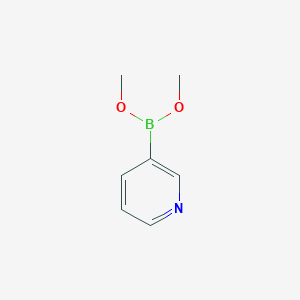

Pyridine-3-boronic acid dimethyl ester

Übersicht

Beschreibung

Pyridine-3-boronic acid dimethyl ester is a useful research compound. Its molecular formula is C7H10BNO2 and its molecular weight is 150.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pyridine-3-boronic acid dimethyl ester has been extensively studied for its therapeutic potential. Its derivatives have shown promising results in various biological activities, including:

- Anticancer Activity : Boronic acids, including pyridine derivatives, have been implicated in the treatment of cancers by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. For instance, vaborbactam, a boronic acid derivative, is used in combination therapies for treating infections associated with cancer treatments .

- Antibacterial and Antifungal Properties : Studies have demonstrated that compounds derived from pyridine-3-boronic acid exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These compounds can disrupt bacterial cell wall synthesis and function effectively as antimicrobial agents .

Table 1: Biological Activities of Pyridine-3-Boronic Acid Derivatives

| Activity Type | Target Organisms | Reference |

|---|---|---|

| Anticancer | Various cancer cell lines | |

| Antibacterial | S. aureus, E. coli | |

| Antifungal | Candida albicans |

Polymer Science Applications

The dynamic nature of boronic acid esters allows their use in creating advanced materials such as hydrogels. This compound can form cross-linked networks that respond to environmental stimuli (e.g., pH changes), making them suitable for biomedical applications:

- Hydrogel Formation : These materials are being researched for applications in drug delivery systems due to their self-healing properties and ability to encapsulate therapeutic agents .

- Dynamic Cross-Linking : The transesterification reactions of boronic esters enable the creation of vitrimers—materials that can be reshaped upon heating while maintaining their structural integrity at room temperature .

Table 2: Properties of Boronic Acid-Based Hydrogels

| Property | Description |

|---|---|

| Self-Healing | Ability to recover from damage |

| Stimuli-Responsive | Changes properties based on environmental stimuli |

| Drug Delivery Potential | Encapsulation and controlled release of drugs |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions:

- Suzuki Coupling Reactions : This compound is widely used as a coupling reagent in the synthesis of biaryl compounds. Its ability to form stable complexes with various electrophiles facilitates efficient carbon-carbon bond formation .

- Microwave-Assisted Synthesis : Recent studies have highlighted the efficiency of using microwave irradiation to accelerate reactions involving pyridine-3-boronic acid derivatives, reducing reaction times and improving yields while minimizing side products .

Table 3: Synthesis Applications Using this compound

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki Coupling | Biaryl compounds synthesis | |

| Microwave-Assisted | Faster reaction times |

Case Studies

- Anticancer Activity Evaluation : A study evaluated the efficacy of pyridine-3-boronic acid derivatives against multiple myeloma cells. The results indicated significant cytotoxic effects, suggesting potential as a therapeutic agent in cancer treatment .

- Hydrogel Development : Research focused on developing hydrogels from boronic acid esters demonstrated their potential for use in drug delivery systems due to their tunable properties and ability to respond to physiological conditions .

Eigenschaften

Molekularformel |

C7H10BNO2 |

|---|---|

Molekulargewicht |

150.97 g/mol |

IUPAC-Name |

dimethoxy(pyridin-3-yl)borane |

InChI |

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-4-3-5-9-6-7/h3-6H,1-2H3 |

InChI-Schlüssel |

WBKLCZDXTGLMCI-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN=CC=C1)(OC)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.